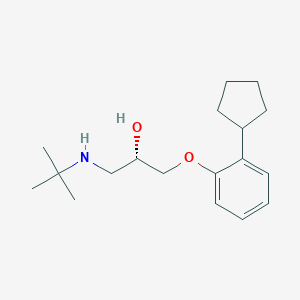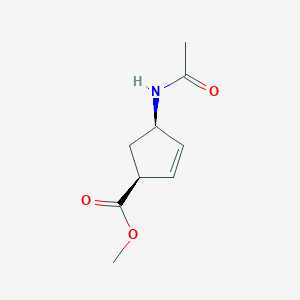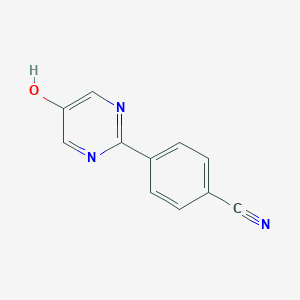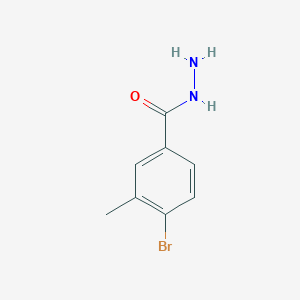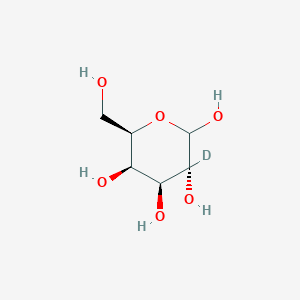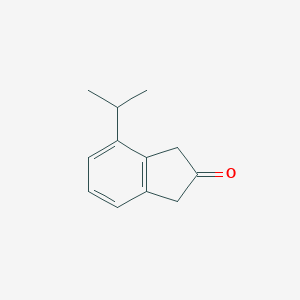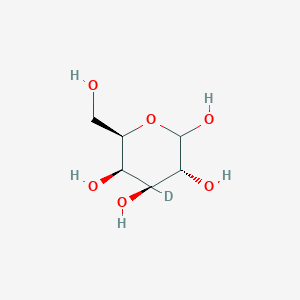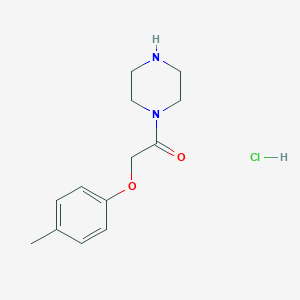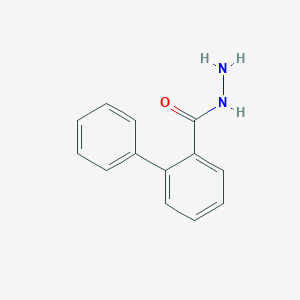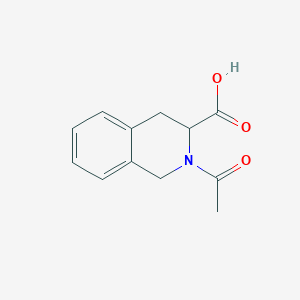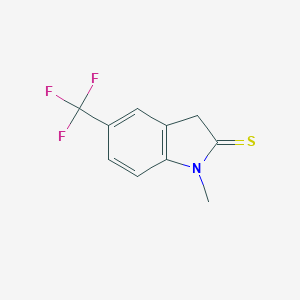
1-Methyl-5-(trifluoromethyl)indoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(trifluoromethyl)indoline-2-thione, also known as MTIT, is a chemical compound that has gained interest in scientific research due to its unique properties. MTIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized through various methods and has been studied for its potential applications in different fields of research.
作用机制
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the redox regulation of cellular processes. The inhibition of thioredoxin reductase by 1-Methyl-5-(trifluoromethyl)indoline-2-thione leads to the accumulation of reactive oxygen species in cancer cells, resulting in cell death.
生化和生理效应
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to have biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. In vivo studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione reduces tumor growth in animal models of cancer. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
实验室实验的优点和局限性
1-Methyl-5-(trifluoromethyl)indoline-2-thione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 1-Methyl-5-(trifluoromethyl)indoline-2-thione also has a high solubility in organic solvents, making it suitable for use in various assays. However, one limitation is that 1-Methyl-5-(trifluoromethyl)indoline-2-thione has a low water solubility, which can affect its bioavailability in vivo. Another limitation is that the mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, which can hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research of 1-Methyl-5-(trifluoromethyl)indoline-2-thione. One direction is to investigate the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 1-Methyl-5-(trifluoromethyl)indoline-2-thione in vivo. Another direction is to explore the use of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in catalysis and photovoltaics. Additionally, the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a chelating agent for heavy metal ions in wastewater treatment can be further investigated.
合成方法
1-Methyl-5-(trifluoromethyl)indoline-2-thione can be synthesized through various methods, including the reaction between 2-aminobenzotrifluoride and carbon disulfide in the presence of sodium hydroxide. Another method involves the reaction between 2-aminobenzotrifluoride and sulfur in the presence of a reducing agent such as sodium borohydride. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential applications in different fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been investigated for its anticancer properties and has shown promising results in preclinical studies. In material science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential use as a chelating agent for heavy metal ions in wastewater treatment.
属性
CAS 编号 |
156136-69-5 |
|---|---|
产品名称 |
1-Methyl-5-(trifluoromethyl)indoline-2-thione |
分子式 |
C10H8F3NS |
分子量 |
231.24 g/mol |
IUPAC 名称 |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
InChI 键 |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
规范 SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
同义词 |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



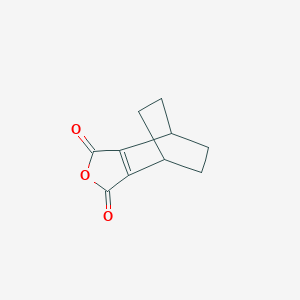
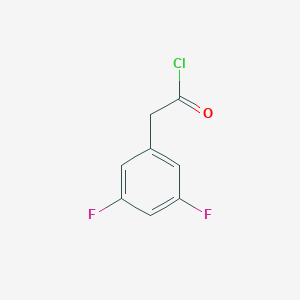
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
